molecular formula C9H11FN2O B14803989 (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine

(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine

Cat. No.: B14803989
M. Wt: 182.19 g/mol
InChI Key: ALHOUFRVFSMDIM-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 6-position, and a methanamine group at the 3-position. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom at the 6-position.

    Amination: Introduction of the methanamine group at the 3-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom and the methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methanamine group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Cyclopropoxy-6-fluoropyridin-3-YL)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy group, fluorine atom, and methanamine group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

(4-cyclopropyloxy-6-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C9H11FN2O/c10-9-3-8(13-7-1-2-7)6(4-11)5-12-9/h3,5,7H,1-2,4,11H2

InChI Key

ALHOUFRVFSMDIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2CN)F

Origin of Product

United States

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